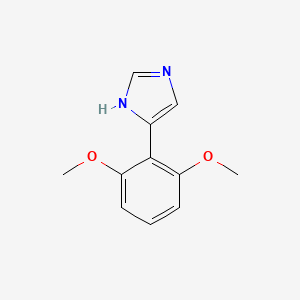

4-(2,6-Dimethoxyphenyl)-1H-imidazole

説明

4-(2,6-Dimethoxyphenyl)-1H-imidazole is an aromatic heterocyclic compound featuring an imidazole core substituted at the 4-position with a 2,6-dimethoxyphenyl group. This compound is synthesized via a one-pot reaction of 2-bromo-1-(2,6-dimethoxyphenyl)ethanone with formamide under nitrogen, yielding a yellow oil with a 65% yield . Key spectroscopic data include:

- 1H NMR: δ 10.80 (br s, 1H, NH), 7.70–6.58 (aromatic protons), 3.82 ppm (s, 6H, OCH3)

- 13C NMR: δ 156.6 (C-O), 124.2–103.8 (aromatic carbons), 55.6 (OCH3)

- IR: Strong absorption bands at 3417 cm⁻¹ (N–H stretch) and 1589 cm⁻¹ (C=C aromatic)

- MS: m/z 204 (M⁺) .

Its structure and electronic properties are influenced by the electron-donating methoxy groups, which enhance solubility and modulate reactivity in catalytic or biological applications .

特性

分子式 |

C11H12N2O2 |

|---|---|

分子量 |

204.22 g/mol |

IUPAC名 |

5-(2,6-dimethoxyphenyl)-1H-imidazole |

InChI |

InChI=1S/C11H12N2O2/c1-14-9-4-3-5-10(15-2)11(9)8-6-12-7-13-8/h3-7H,1-2H3,(H,12,13) |

InChIキー |

CTHPGTGVECNXMW-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C(=CC=C1)OC)C2=CN=CN2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethoxyphenyl)-1H-imidazole typically involves the reaction of 2,6-dimethoxybenzaldehyde with glyoxal and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring.

Industrial Production Methods

While specific industrial production methods for 4-(2,6-Dimethoxyphenyl)-1H-imidazole are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

化学反応の分析

Types of Reactions

4-(2,6-Dimethoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used for substitution reactions.

Major Products

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Substitution: Halogenated or nitrated phenyl-imidazole derivatives.

科学的研究の応用

4-(2,6-Dimethoxyphenyl)-1H-imidazole has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

作用機序

The mechanism of action of 4-(2,6-Dimethoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key enzymes or receptors critical for disease progression.

類似化合物との比較

Key Findings :

Electronic Effects: Electron-donating groups (e.g., OCH3): Enhance solubility and stabilize charge transfer in biological systems. Electron-withdrawing groups (e.g., Cl, F): Increase electrophilicity and reactivity. Chlorinated analogs like 5-[(2,6-dichlorophenyl)methyl]-1H-imidazole exhibit higher toxicity (GHS hazard codes) , while fluorinated derivatives (e.g., 4-Chloro-5-(2,6-difluorophenyl)-1H-imidazole) display distinct IR and MS profiles .

Synthetic Yields :

- Methoxy-substituted compounds generally show moderate yields (e.g., 65% for the target compound) , whereas chlorinated derivatives synthesized via multi-component reactions achieve higher yields (75–85%) due to optimized reaction conditions .

Biological and Catalytic Applications :

- Antimicrobial Activity : 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole demonstrates efficacy against bacterial strains, attributed to the hydrophobic diphenyl groups enhancing membrane penetration .

- Catalysis : Phosphine-containing analogs (e.g., 2-(dicyclohexylphosphanyl)-1-(2,6-dimethoxyphenyl)-1H-imidazole) are used in Pd-catalyzed cross-coupling reactions, leveraging the methoxy group’s electron-donating effect to stabilize metal intermediates .

Substituent Position Effects

Ortho vs. Para Substituents :

- 2,6-Dimethoxy substitution (ortho) in the target compound creates steric hindrance, limiting rotational freedom and enhancing planarity for π-π stacking in enzyme binding .

- In contrast, 3,5-dimethoxy substitution (e.g., 1-(3,5-dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole) facilitates coordination with transition metals like Ir³⁺, making it suitable for luminescent complexes .

Halogen vs. Methoxy :

- Chlorine or fluorine at the 2,6-positions (e.g., 5-[(2,6-dichlorophenyl)methyl]-1H-imidazole) increases molecular polarity but reduces metabolic stability compared to methoxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。